molecular formula C34H76N3O6P B12072803 N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)

N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt)

Cat. No.: B12072803
M. Wt: 654.0 g/mol
InChI Key: NSDBVKCXYFTORB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) is a synthetic sphingolipid derivative with the molecular formula C₃₄H₇₃N₂O₆P and CAS number 1246303-17-2 . It is characterized by a saturated dihydroceramide backbone (d18:0 sphingoid base) and a palmitoyl (C16:0) acyl chain. The ammonium salt form enhances aqueous solubility, making it suitable for biochemical and cell-based studies. This compound is widely used in lipid signaling research, particularly in studying apoptosis regulation, membrane dynamics, and enzyme interactions . It is supplied with ≥99% purity and requires storage at -20°C to maintain stability .

Properties

Molecular Formula

C34H76N3O6P

Molecular Weight

654.0 g/mol

IUPAC Name

diazanium;[2-(hexadecanoylamino)-3-hydroxyoctadecyl] phosphate

InChI

InChI=1S/C34H70NO6P.2H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(36)32(31-41-42(38,39)40)35-34(37)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h32-33,36H,3-31H2,1-2H3,(H,35,37)(H2,38,39,40);2*1H3

InChI Key

NSDBVKCXYFTORB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(C(COP(=O)([O-])[O-])NC(=O)CCCCCCCCCCCCCCC)O.[NH4+].[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) typically involves the acylation of sphinganine with palmitoyl chloride, followed by phosphorylation. The reaction conditions often require anhydrous solvents and catalysts to facilitate the acylation and phosphorylation steps. The final product is then purified through chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological functions.

    Substitution: Substitution reactions can introduce different functional groups, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Immunological Applications

Activation of Immune Cells
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate is noted for its capacity to activate invariant natural killer T (NKT) cells. Research indicates that liposomes containing this compound can induce dendritic cell maturation and activate murine iNKT cells both in vitro and in vivo. This activation is comparable to that of soluble non-glycosidic ceramides, suggesting potential applications in immunotherapy for cancer treatment .

Therapeutic Potential
The liposomal formulations containing N-palmitoyl-D-erythro-dihydroceramide-1-phosphate are being explored for their ability to enhance immune responses against tumors. These formulations can be used as adjuvants in vaccines or standalone therapies to boost the immune system's ability to target and destroy cancer cells .

Cancer Research

Role in Tumor Immunotherapy
Ceramide derivatives, including N-palmitoyl-D-erythro-dihydroceramide-1-phosphate, have been implicated in the regulation of apoptosis and cell proliferation, critical factors in cancer biology. The phosphorylation of ceramide leads to the formation of ceramide 1-phosphate, which exhibits pro-survival properties and may counteract the tumor-suppressive effects of ceramide . This duality makes these compounds valuable in developing targeted cancer therapies that manipulate sphingolipid metabolism.

Mechanistic Studies
Studies have shown that ceramide 1-phosphate can enhance macrophage chemotaxis and modulate inflammatory responses, indicating its potential role in tumor microenvironments . Understanding these mechanisms can lead to novel therapeutic strategies that exploit the unique properties of sphingolipids for cancer treatment.

Cellular Signaling and Metabolism

Sphingolipid Signaling Pathways
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate is involved in crucial signaling pathways that regulate cell growth and apoptosis. The balance between ceramide and its phosphorylated form is vital for maintaining cellular homeostasis. Dysregulation of these pathways is often associated with various diseases, including cancer and neurodegenerative disorders .

Research on Sphingolipid Metabolism
Recent studies have focused on the metabolic pathways involving sphingolipids, highlighting the significance of N-palmitoyl-D-erythro-dihydroceramide-1-phosphate as a model compound for understanding these processes. For instance, it has been utilized to investigate self-assembly behaviors at electrode surfaces, providing insights into its structural properties and interactions at the molecular level .

Case Studies and Experimental Findings

Study Findings Implications
Activation of iNKT cells by liposomal formulationsDemonstrated enhanced immune response against tumorsPotential for use in cancer immunotherapy
Role of ceramide 1-phosphate in macrophage chemotaxisIdentified as a key regulator of inflammatory responsesInsights into tumor microenvironment interactions
Self-assembly studies on electrode surfacesRevealed structural behaviors relevant for biosensor applicationsPotential for developing new diagnostic tools

Mechanism of Action

The mechanism of action of N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt) involves its interaction with specific molecular targets and pathways. It can modulate cell signaling pathways by acting as a second messenger or by interacting with membrane receptors. The compound’s effects on apoptosis and cell differentiation are mediated through its influence on sphingolipid metabolism and related signaling cascades.

Comparison with Similar Compounds

Key Structural Variations

Ceramide-1-phosphate (C1P) analogs differ primarily in:

  • Acyl chain length and saturation (e.g., C8:0 to C24:0).
  • Sphingoid base saturation (dihydroceramide vs. ceramide).
  • Phosphate group modifications (e.g., phosphoethanolamine, phosphorylcholine).
  • Counterion type (ammonium vs. sodium salts).

Comparative Analysis of Selected Compounds

Compound Name (Ammonium Salt) Acyl Chain Molecular Formula Molecular Weight (g/mol) Purity Key Biological Roles
N-palmitoyl-D-erythro-dihydroceramide-1-phosphate C16:0 C₃₄H₇₃N₂O₆P 634.93 ≥99% Apoptosis inhibition via acid sphingomyelinase
N-lignoceroyl-D-erythro-dihydroceramide-1-phosphate C24:0 C₄₂H₈₇N₂O₆P 763.11 ≥99% Enhanced enzyme binding due to longer chain
N-oleoyl-D-erythro-ceramide-1-phosphate C18:1(9Z) C₃₆H₇₃N₂O₆P 660.96 >99% Membrane fluidity modulation, signaling
N-octanoyl-D-erythro-dihydroceramide-1-phosphate C8:0 C₂₆H₅₅N₂O₆P 522.70 ≥99% Increased solubility for in vitro assays
N-acetoyl-D-erythro-dihydroceramide-1-phosphate C2:0 C₂₀H₄₃N₂O₆P 430.55 ≥99% Limited membrane integration due to short chain

Functional Implications of Structural Differences

Acyl Chain Length: Longer chains (e.g., C24:0 in lignoceroyl derivatives) increase hydrophobicity, promoting interactions with lipid-binding proteins like acid sphingomyelinase . Shorter chains (e.g., C8:0) enhance solubility but reduce membrane permeability .

Saturation Status :

  • Dihydroceramide (saturated sphingoid base) lacks the 4,5-trans double bond of ceramide, altering interactions with enzymes like ceramidase .
  • Unsaturated acyl chains (e.g., C18:1 in oleoyl derivatives) improve membrane fluidity and fusion properties .

Head Group Modifications: Phosphorylcholine or phosphoethanolamine head groups (e.g., N-acetyl-D-erythro-sphingosylphosphorylcholine) enable distinct signaling roles, such as immune cell activation .

Biological Activity

N-palmitoyl-D-erythro-dihydroceramide-1-phosphate (ammonium salt), a derivative of dihydroceramide, is a sphingolipid that plays significant roles in cellular signaling and metabolism. It is particularly noted for its involvement in various biological processes, including inflammation, cell proliferation, and apoptosis. This article aims to provide a comprehensive overview of its biological activity, supported by research findings and data tables.

1. Ceramide and Ceramide 1-Phosphate Dynamics

Ceramides, including N-palmitoyl-D-erythro-dihydroceramide-1-phosphate, are crucial components of cell membranes and are involved in signaling pathways that regulate cell fate. The phosphorylation of ceramide leads to the formation of ceramide 1-phosphate (C1P), which exhibits contrasting effects compared to ceramide itself. While ceramides generally promote apoptosis and cell cycle arrest, C1P is known for its pro-survival and mitogenic properties .

Table 1: Biological Effects of Ceramide vs. Ceramide 1-Phosphate

Biological Activity Ceramide Ceramide 1-Phosphate
Induces apoptosisYesNo
Promotes cell cycle arrestYesNo
Stimulates cell proliferationNoYes
Involved in inflammatory responseLimitedSignificant

N-palmitoyl-D-erythro-dihydroceramide-1-phosphate exerts its biological effects through several mechanisms:

  • Inflammatory Response : C1P acts as a mediator in inflammatory processes by stimulating cytosolic phospholipase A2, leading to the release of arachidonic acid and prostaglandin formation .
  • Macrophage Chemotaxis : Recent studies have shown that C1P enhances macrophage chemotaxis, indicating its role in immune responses .
  • Regulation of Cell Signaling : C1P interacts with specific plasma membrane receptors coupled to Gi proteins, influencing various intracellular signaling pathways .

Study on Dihydroceramide Metabolism

Research has demonstrated that dihydroceramides can be metabolized into sphingosine-1-phosphate (S1P), which has anti-apoptotic effects. This highlights the potential for N-palmitoyl-D-erythro-dihydroceramide-1-phosphate to influence cellular survival pathways through its metabolic products .

Impact on Cancer

Studies suggest that the balance between ceramide and C1P is crucial in cancer biology. Increased levels of C1P have been associated with enhanced tumor growth and metastasis, while ceramides are often linked to tumor suppression . This duality presents therapeutic opportunities for targeting these pathways in cancer treatment.

4. Implications for Therapeutics

Given its roles in cell signaling and inflammation, N-palmitoyl-D-erythro-dihydroceramide-1-phosphate presents potential therapeutic applications:

  • Cancer Therapy : Manipulating the levels of ceramides and C1P could provide new strategies for cancer treatment by promoting apoptosis in tumor cells while inhibiting their proliferation.
  • Anti-inflammatory Treatments : Targeting C1P pathways may offer new approaches to manage inflammatory diseases by modulating immune responses.

Q & A

Q. What strategies are effective in resolving contradictory data on the compound’s role in apoptosis vs. proliferation pathways?

  • Methodology : Context-dependent effects arise from concentration thresholds and cell-type-specific receptor expression. Design dose-response studies (1–50 µM) with genetic knockouts (e.g., CERK-deficient cells) to isolate signaling pathways. Use lipidomics profiling to correlate intracellular ceramide-1-phosphate levels with downstream effectors (e.g., Akt phosphorylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.